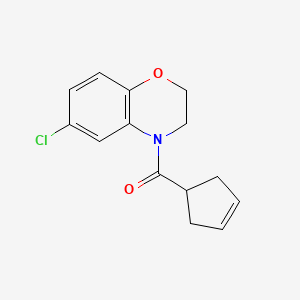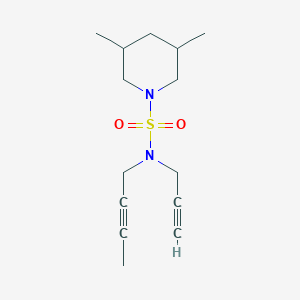
N-but-2-ynyl-3,5-dimethyl-N-prop-2-ynylpiperidine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-but-2-ynyl-3,5-dimethyl-N-prop-2-ynylpiperidine-1-sulfonamide, also known as PD-0332991, is a small molecule inhibitor of cyclin-dependent kinases (CDKs). It was first discovered in 2004 and has since been extensively studied for its potential use in cancer therapy. PD-0332991 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer.
Mechanism of Action
N-but-2-ynyl-3,5-dimethyl-N-prop-2-ynylpiperidine-1-sulfonamide works by selectively inhibiting the activity of CDK4 and CDK6, which are involved in cell cycle regulation. These kinases are required for the progression of cells from the G1 phase to the S phase of the cell cycle. By inhibiting CDK4 and CDK6, N-but-2-ynyl-3,5-dimethyl-N-prop-2-ynylpiperidine-1-sulfonamide can prevent cancer cells from entering the S phase and dividing. This leads to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
N-but-2-ynyl-3,5-dimethyl-N-prop-2-ynylpiperidine-1-sulfonamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-but-2-ynyl-3,5-dimethyl-N-prop-2-ynylpiperidine-1-sulfonamide has been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and glioblastoma. N-but-2-ynyl-3,5-dimethyl-N-prop-2-ynylpiperidine-1-sulfonamide has also been shown to induce cell cycle arrest in cancer cells, leading to cell death. In addition, N-but-2-ynyl-3,5-dimethyl-N-prop-2-ynylpiperidine-1-sulfonamide has been shown to have anti-angiogenic effects, which means that it can prevent the formation of new blood vessels that are required for tumor growth.
Advantages and Limitations for Lab Experiments
One advantage of N-but-2-ynyl-3,5-dimethyl-N-prop-2-ynylpiperidine-1-sulfonamide is that it has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer. This means that it has the potential to be an effective cancer therapy. However, one limitation of N-but-2-ynyl-3,5-dimethyl-N-prop-2-ynylpiperidine-1-sulfonamide is that it has a relatively low overall yield of around 10%, which means that it may be difficult to produce large quantities of the compound for use in clinical trials.
Future Directions
There are several future directions for research on N-but-2-ynyl-3,5-dimethyl-N-prop-2-ynylpiperidine-1-sulfonamide. One area of research is to investigate the potential use of N-but-2-ynyl-3,5-dimethyl-N-prop-2-ynylpiperidine-1-sulfonamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another area of research is to investigate the potential use of N-but-2-ynyl-3,5-dimethyl-N-prop-2-ynylpiperidine-1-sulfonamide in the treatment of other types of cancer, such as pancreatic cancer and ovarian cancer. Finally, research could be conducted to investigate the potential use of N-but-2-ynyl-3,5-dimethyl-N-prop-2-ynylpiperidine-1-sulfonamide as a preventive therapy for cancer, particularly in individuals with a high risk of developing certain types of cancer.
Synthesis Methods
The synthesis of N-but-2-ynyl-3,5-dimethyl-N-prop-2-ynylpiperidine-1-sulfonamide involves several steps, starting with the reaction of 3,5-dimethylpiperidine with propargyl bromide to form N-prop-2-ynyl-3,5-dimethylpiperidine. This intermediate is then reacted with N-but-2-ynylsulfonamide to form N-but-2-ynyl-3,5-dimethyl-N-prop-2-ynylpiperidine-1-sulfonamide. The overall yield of this synthesis is around 10%.
Scientific Research Applications
N-but-2-ynyl-3,5-dimethyl-N-prop-2-ynylpiperidine-1-sulfonamide has been extensively studied for its potential use in cancer therapy. It has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer, including breast cancer, lung cancer, and glioblastoma. N-but-2-ynyl-3,5-dimethyl-N-prop-2-ynylpiperidine-1-sulfonamide works by inhibiting CDK4 and CDK6, which are involved in cell cycle regulation. By inhibiting these kinases, N-but-2-ynyl-3,5-dimethyl-N-prop-2-ynylpiperidine-1-sulfonamide can prevent cancer cells from dividing and multiplying.
properties
IUPAC Name |
N-but-2-ynyl-3,5-dimethyl-N-prop-2-ynylpiperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-5-7-9-15(8-6-2)19(17,18)16-11-13(3)10-14(4)12-16/h2,13-14H,8-12H2,1,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKGZGVEQXCVCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN(CC#C)S(=O)(=O)N1CC(CC(C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-but-2-ynyl-3,5-dimethyl-N-prop-2-ynylpiperidine-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


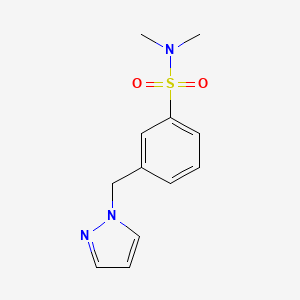

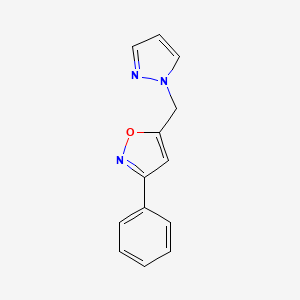
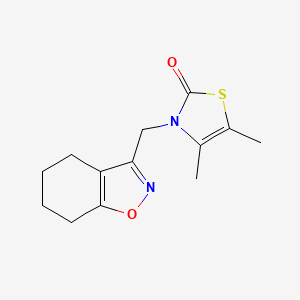
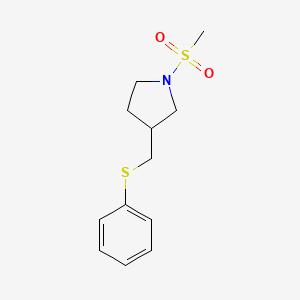
![Methyl 3-[(2,3-dimethylbenzoyl)amino]pyrrolidine-1-carboxylate](/img/structure/B7592151.png)
![Methyl 3-[(3-chlorobenzoyl)amino]pyrrolidine-1-carboxylate](/img/structure/B7592153.png)
![Methyl 3-[(4-methylbenzoyl)amino]pyrrolidine-1-carboxylate](/img/structure/B7592159.png)
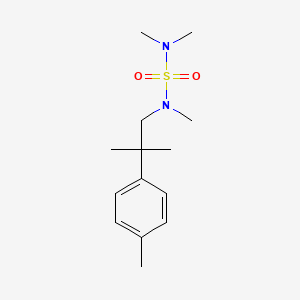
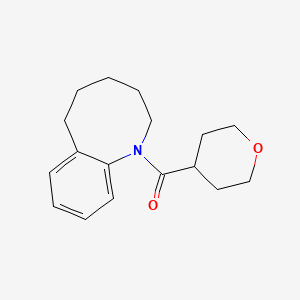
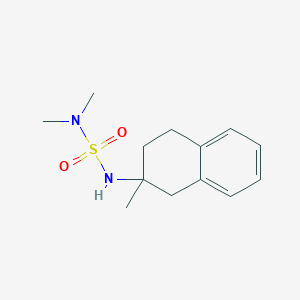
![N-[1-(4-methylphenyl)-2-oxopiperidin-3-yl]-3-pyridin-2-ylpropanamide](/img/structure/B7592200.png)
